Cas no 1805664-04-3 (Ethyl 5-cyano-3-difluoromethoxy-2-ethylbenzoate)

Ethyl 5-cyano-3-difluoromethoxy-2-ethylbenzoate is a specialized benzoate ester derivative featuring a cyano group at the 5-position and a difluoromethoxy substituent at the 3-position of the aromatic ring. The ethyl ester moiety enhances solubility in organic solvents, making it suitable for synthetic applications. The presence of the difluoromethoxy group contributes to increased metabolic stability and lipophilicity, which can be advantageous in pharmaceutical or agrochemical intermediates. The cyano group offers reactivity for further functionalization, such as hydrolysis or reduction. This compound is particularly valuable in medicinal chemistry for the development of bioactive molecules, where its structural motifs can influence binding affinity and pharmacokinetic properties.
Ethyl 5-cyano-3-difluoromethoxy-2-ethylbenzoate structure
1805664-04-3 structure
Product name:Ethyl 5-cyano-3-difluoromethoxy-2-ethylbenzoate
CAS No:1805664-04-3
MF:C13H13F2NO3
MW:269.244030714035
CID:5011280

Ethyl 5-cyano-3-difluoromethoxy-2-ethylbenzoate Chemical and Physical Properties

Names and Identifiers

    • Ethyl 5-cyano-3-difluoromethoxy-2-ethylbenzoate
    • Inchi: 1S/C13H13F2NO3/c1-3-9-10(12(17)18-4-2)5-8(7-16)6-11(9)19-13(14)15/h5-6,13H,3-4H2,1-2H3
    • InChI Key: LYOFDNKTGLZEFK-UHFFFAOYSA-N
    • SMILES: FC(OC1=CC(C#N)=CC(C(=O)OCC)=C1CC)F

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 6
  • Complexity: 353
  • XLogP3: 3.6
  • Topological Polar Surface Area: 59.3

Ethyl 5-cyano-3-difluoromethoxy-2-ethylbenzoate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A010001240-250mg
Ethyl 5-cyano-3-difluoromethoxy-2-ethylbenzoate
1805664-04-3 97%
250mg
470.40 USD 2021-07-06
Alichem
A010001240-500mg
Ethyl 5-cyano-3-difluoromethoxy-2-ethylbenzoate
1805664-04-3 97%
500mg
798.70 USD 2021-07-06
Alichem
A010001240-1g
Ethyl 5-cyano-3-difluoromethoxy-2-ethylbenzoate
1805664-04-3 97%
1g
1,549.60 USD 2021-07-06

Additional information on Ethyl 5-cyano-3-difluoromethoxy-2-ethylbenzoate

Ethyl 5-cyano-3-difluoromethoxy-2-ethylbenzoate (CAS No. 1805664-04-3): A Comprehensive Overview

Ethyl 5-cyano-3-difluoromethoxy-2-ethylbenzoate (CAS No. 1805664-04-3) is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, characterized by its unique structural features, exhibits promising potential in various biological and chemical applications. The presence of multiple functional groups, including a cyano group, difluoromethoxy group, and ethyl ester moiety, makes it a versatile intermediate for the synthesis of more complex molecules.

The chemical structure of Ethyl 5-cyano-3-difluoromethoxy-2-ethylbenzoate can be described as a benzoic acid derivative with specific substitutions that enhance its reactivity and utility. The cyano group at the 5-position introduces a polar characteristic, while the difluoromethoxy group at the 3-position contributes to electron-withdrawing effects, influencing the overall electronic properties of the molecule. The ethyl ester group at the 2-position provides a site for further functionalization, making it an attractive candidate for drug development.

In recent years, there has been a surge in research focused on developing novel compounds with enhanced biological activity. Ethyl 5-cyano-3-difluoromethoxy-2-ethylbenzoate has emerged as a key intermediate in the synthesis of various pharmacologically active agents. Its structural motifs are reminiscent of many known bioactive compounds, suggesting that it could serve as a precursor for drugs targeting different therapeutic areas.

One of the most compelling aspects of Ethyl 5-cyano-3-difluoromethoxy-2-ethylbenzoate is its potential in the development of anti-inflammatory and analgesic agents. The cyano and difluoromethoxy groups are known to modulate enzyme activity and receptor binding, which are critical mechanisms in pain relief and inflammation reduction. Preclinical studies have demonstrated that derivatives of this compound exhibit significant anti-inflammatory properties by inhibiting key pro-inflammatory cytokines and enzymes.

The pharmaceutical industry has been increasingly interested in fluorinated compounds due to their improved metabolic stability and bioavailability. The presence of two fluorine atoms in Ethyl 5-cyano-3-difluoromethoxy-2-ethylbenzoate enhances its lipophilicity, which is often beneficial for drug absorption and distribution within the body. This feature makes it an excellent candidate for developing oral medications with better pharmacokinetic profiles.

Another area where Ethyl 5-cyano-3-difluoromethoxy-2-ethylbenzoate shows promise is in the field of anticancer research. The unique combination of functional groups in this compound allows for selective interaction with cancer cell receptors and pathways. Early studies have indicated that derivatives of this molecule can induce apoptosis in certain cancer cell lines by disrupting critical signaling cascades involved in cell proliferation and survival.

The synthesis of Ethyl 5-cyano-3-difluoromethoxy-2-ethylbenzoate involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions and fluorination techniques, are employed to introduce the desired functional groups efficiently. These synthetic strategies not only highlight the compound's complexity but also showcase the advancements in synthetic organic chemistry that enable the production of such intricate molecules.

The growing interest in green chemistry has also influenced the synthesis of Ethyl 5-cyano-3-difluoromethoxy-2-ethylbenzoate. Researchers are increasingly adopting environmentally friendly protocols that minimize waste generation and reduce hazardous byproducts. Solvent-free reactions and catalytic methods are being explored to make the synthesis process more sustainable without compromising on efficiency or yield.

In conclusion, Ethyl 5-cyano-3-difluoromethoxy-2-ethylbenzoate (CAS No. 1805664-04-3) is a multifaceted compound with significant potential in pharmaceutical applications. Its unique structural features make it a valuable intermediate for developing drugs with enhanced biological activity. As research continues to uncover new therapeutic possibilities, this compound is poised to play a crucial role in advancing medical science.

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